3-(Methylthio)propanenitrile

Overview

Description

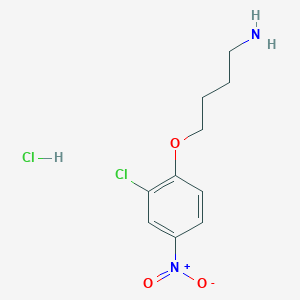

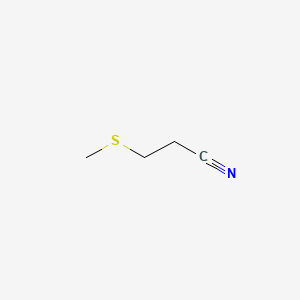

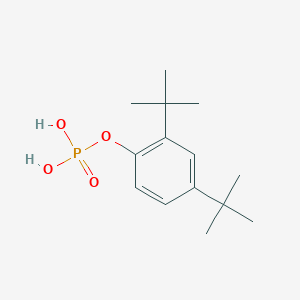

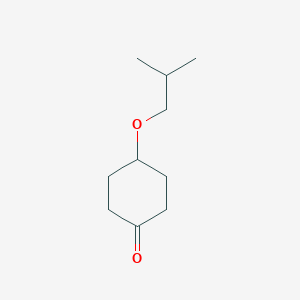

3-(Methylthio)propanenitrile is a chemical compound with the molecular formula C4H7NS . It has a molecular weight of 101.17 g/mol . The IUPAC name for this compound is 3-methylsulfanylpropanenitrile .

Molecular Structure Analysis

The InChI code for 3-(Methylthio)propanenitrile is1S/C4H7NS/c1-6-4-2-3-5/h2,4H2,1H3 . The canonical SMILES representation is CSCCC#N . These codes provide a way to describe the molecule’s structure using text. Physical And Chemical Properties Analysis

3-(Methylthio)propanenitrile has a molecular weight of 101.17 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 101.02992040 g/mol . Its topological polar surface area is 49.1 Ų .Scientific Research Applications

Selective Detection in Mass Spectrometry

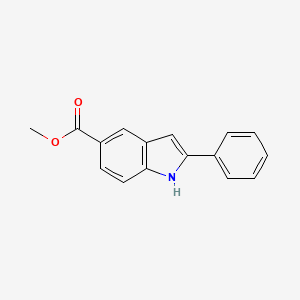

3-(Methylthio)propanenitrile derivatives have shown significant promise in selective ionization of alkaloids in mass spectrometry. A study introduced a novel matrix molecule, 3-[5′-(methylthio)-2,2′-bithiophen-5-ylthio]propanenitrile (MT3P), which exhibited strong ionizing properties at low laser energy levels. This molecule was notably effective in ionizing 23 out of 25 investigated alkaloids, while showing minimal interaction with compounds from different chemical origins (Schinkovitz et al., 2012).

Metal Dithiocarbamate Complexes

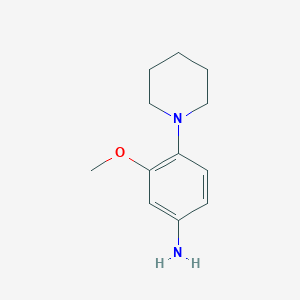

Research on metal dithiocarbamate complexes, which incorporate 3-((pyridin-2-yl)methylamino)propanenitrile, revealed insights into their structural properties. The study investigated complexes of various metals like Zn, Ni, Hg, and Sn, which were characterized by elemental analysis, spectroscopic data, and X-ray crystallography. These complexes showed potential in forming stable crystal structures with significant applications in material sciences (Halimehjani et al., 2015).

Synthesis of Heterocyclic Systems

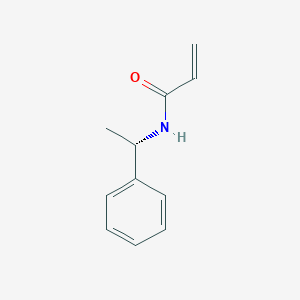

Propanenitriles, specifically 2-amino-2-alkyl(aryl)propanenitriles, have been pivotal in synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and diazaphospholidines. Their utility as precursors and catalysts in these reactions has been a subject of extensive research, indicating broad applications in pharmaceutical and chemical industries (Drabina & Sedlák, 2012).

Glucosinolate Hydrolysis

Glucosinolates, including ω-(methylthio)alkyl variants, undergo hydrolysis to form compounds like isothiocyanates and nitriles. Research has developed methods for isolating and purifying these hydrolysis products from different plant sources. Such compounds are significant in organic synthesis and possess various biological activities (Vaughn & Berhow, 2004).

Biosynthesis in Fermented Foods

A study explored the use of synthetic microbial communities to enhance the content of 3-(methylthio)-1-propanol, a sulfur compound with cauliflower and cooked vegetable aroma, in Baijiu. This work presents a novel strategy for designing synthetic microbial communities to enhance the flavor features of fermented foods, indicating the potential application in food science and biotechnology (Du et al., 2021).

Mechanism of Action

Biochemical Pathways

3-(Methylthio)propanenitrile is involved in the production of 3-Methylthio-1-propanol (3-Met), a flavoring substance and an essential aroma ingredient in many foods . The production of 3-Met by microbial transformation is considered green and eco-friendly .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methylthio)propanenitrile . .

properties

IUPAC Name |

3-methylsulfanylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-6-4-2-3-5/h2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDWVHABTMSBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338322 | |

| Record name | 3-(Methylsulfanyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)propanenitrile | |

CAS RN |

54974-63-9 | |

| Record name | 3-(Methylsulfanyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3059473.png)